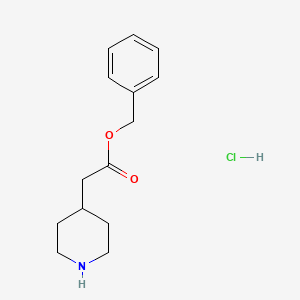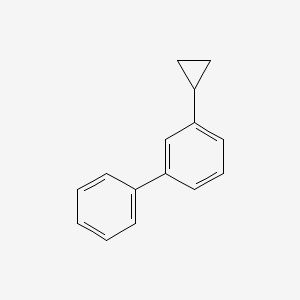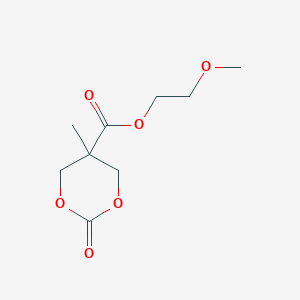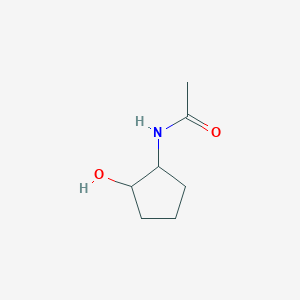
N-(2-hydroxycyclopentyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxycyclopentyl)acetamide: is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol It is characterized by the presence of a cyclopentane ring substituted with a hydroxyl group and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxycyclopentyl)acetamide typically involves the reaction of cyclopentanol with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents, optimized reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-hydroxycyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclopentanone or cyclopentanoic acid.
Reduction: Formation of N-(2-aminocyclopentyl)acetamide.
Substitution: Formation of N-(2-halocyclopentyl)acetamide.
Scientific Research Applications
N-(2-hydroxycyclopentyl)acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-hydroxycyclopentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups play a crucial role in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular processes .
Comparison with Similar Compounds
- N-(2-hydroxyphenyl)acetamide
- N-(2-hydroxyethyl)acetamide
- N-(2-hydroxypropyl)acetamide
Comparison: N-(2-hydroxycyclopentyl)acetamide is unique due to its cyclopentane ring structure, which imparts distinct chemical and biological properties compared to its analogs. The presence of the cyclopentane ring can influence the compound’s reactivity, stability, and interaction with biological targets .
Properties
Molecular Formula |
C7H13NO2 |
|---|---|
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(2-hydroxycyclopentyl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5(9)8-6-3-2-4-7(6)10/h6-7,10H,2-4H2,1H3,(H,8,9) |
InChI Key |
WGWDTEAABXNFMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methoxy-3H-benzo[f]chromen-3-one](/img/structure/B15338030.png)



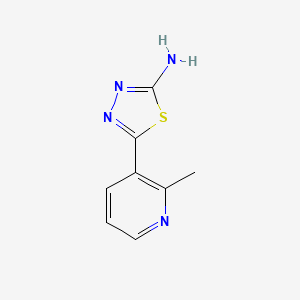
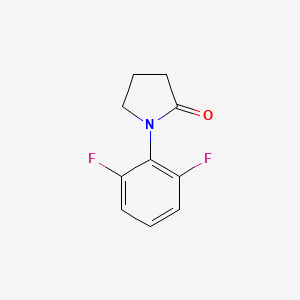
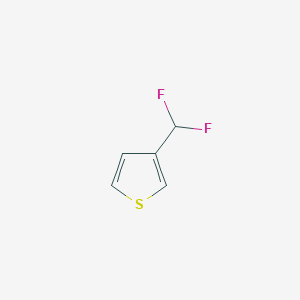
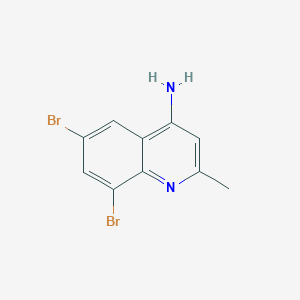
![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
